# Addressing off-target effects of TCMDC-135051 in cellular assays

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Compound of Interest

Compound Name: TCMDC-125431

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# **Technical Support Center: TCMDC-135051**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TCMDC-135051 in cellular assays. The information is designed to help identify and address potential off-target effects of this potent PfCLK3 inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of TCMDC-135051?

A1: The primary target of TCMDC-135051 is Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3).[1][2][3][4][5][6][7] This kinase is essential for the regulation of RNA splicing in the malaria parasite, and its inhibition leads to parasite death at multiple life cycle stages.[1] [2][5][7]

Q2: How selective is TCMDC-135051 for PfCLK3 over human kinases?

A2: TCMDC-135051 is highly selective for PfCLK3. It has been shown to have approximately 100-fold lower activity against the closely related human kinase CLK2.[8] In a broader screening against 140 human kinases, only nine showed significant inhibition (less than 20% residual activity at a 1  $\mu$ M concentration).[9][10]

Q3: What are the known human off-target kinases for TCMDC-135051?



A3: A kinase panel screen at a concentration of 1  $\mu$ M identified nine potential human off-target kinases. The percentage of remaining activity for these kinases is summarized in the table below.

# **Quantitative Data Summary**

Table 1: Off-Target Kinase Profile of TCMDC-135051

Kinase	% Activity Remaining (at 1 μM TCMDC- 135051)
PRKD1	<20%
CAMK1D	<20%
STK3	<20%
MAP4K4	<20%
LATS2	<20%
DMPK	<20%
PKN2	<20%
BRSK2	<20%
MARK3	<20%

Data sourced from the supplementary information of Mahindra et al., J Med Chem 2020.

# **Troubleshooting Guide: Addressing Potential Off- Target Effects**

This guide is designed to help researchers identify if unexpected cellular phenotypes observed during experiments with TCMDC-135051 might be due to its off-target activities.

Scenario 1: Unexpected Changes in Cell Adhesion, Morphology, or Migration

 Observation: You observe that cells treated with TCMDC-135051 exhibit altered adhesion to the substrate, changes in cell shape, or differences in migratory behavior in a wound-healing



or transwell assay.

- Potential Off-Target Cause: These phenotypes could be linked to the inhibition of PKN2 or MAP4K4.
  - PKN2 is a Rho/Rac effector protein that plays a role in regulating the actin cytoskeleton,
     cell adhesion, and cell migration.[9][11][12][13][14]
  - MAP4K4 is involved in cellular migration and the regulation of cytoskeleton and actin function.[2][15][16][17][18]
- Troubleshooting Steps:
  - Dose-Response Analysis: Perform a dose-response experiment to determine if the observed phenotype is concentration-dependent and correlates with the IC50 of TCMDC-135051 for its primary target versus the potential off-targets.
  - Use a Structurally Unrelated PfCLK3 Inhibitor: If available, treat cells with a different, structurally distinct PfCLK3 inhibitor. If the phenotype persists, it is more likely an on-target effect related to PfCLK3 inhibition in the host cell (if applicable) or a general cellular stress response.
  - Rescue Experiment: If you hypothesize that PKN2 or MAP4K4 inhibition is the cause, consider a rescue experiment by overexpressing a drug-resistant mutant of the respective kinase.
  - Phenotypic Analysis with Known Inhibitors: As a positive control for the phenotype, treat your cells with a known, selective inhibitor of PKN2 or MAP4K4.

#### Scenario 2: Altered Cell Cycle Progression or Apoptosis

- Observation: You notice a change in the cell cycle profile (e.g., G1 arrest) or an unexpected increase in apoptosis in your cellular assay.
- Potential Off-Target Cause: These effects could be related to the inhibition of STK3, LATS2, or PRKD1.



- STK3 (MST2) is a core kinase in the Hippo signaling pathway, which regulates cell proliferation and apoptosis.[19][20][21][22]
- LATS2 is another key component of the Hippo pathway and acts as a tumor suppressor by restricting proliferation and promoting apoptosis.[8][23][24][25][26]
- PRKD1 is involved in various cellular processes, including apoptosis and cell proliferation.
   [1][4][10][27][28]
- Troubleshooting Steps:
  - Confirm with Multiple Assays: Use multiple methods to assess cell cycle (e.g., flow cytometry with propidium iodide staining) and apoptosis (e.g., Annexin V/PI staining, caspase activity assays).
  - Western Blot for Pathway Markers: Analyze the phosphorylation status of key downstream effectors of the Hippo pathway (e.g., YAP1) or cell cycle regulators (e.g., CDC25).
  - Compare to a Covalent PfCLK3 Inhibitor: A covalent inhibitor of PfCLK3 has been shown to have improved selectivity.[11] Comparing your results with such a compound could help distinguish on- and off-target effects.

#### Scenario 3: Effects on Neuronal Cells or Insulin Signaling

- Observation: In neuronal cell models, you observe defects in polarization or axonogenesis.
   In metabolic studies, you see alterations in insulin signaling.
- Potential Off-Target Cause: These phenotypes could be linked to the inhibition of BRSK2, DMPK, or CAMK1D.
  - BRSK2 is a key regulator of neuronal polarization and axonogenesis and is also involved in insulin secretion.[29][30][31][32][33]
  - DMPK plays a role in muscle, heart, and brain cells and has been implicated in insulin action.[3][34][35][36][37]
  - CAMK1D is involved in CREB-dependent gene transcription and has been linked to granulocyte function and neuronal growth.[38][39][40][41][42]



#### Troubleshooting Steps:

- Cell-Type Specificity: Determine if the observed effect is specific to certain cell types (e.g., neurons, muscle cells).
- Analyze Downstream Readouts: For neuronal studies, perform immunofluorescence to visualize neuronal morphology. For insulin signaling studies, perform western blots to analyze the phosphorylation of key signaling nodes like Akt.
- Consult Literature for Phenotypes of Kinase Knockdown/Inhibition: Compare your observed phenotype to published data on the effects of silencing or inhibiting BRSK2, DMPK, or CAMK1D.

# **Experimental Protocols**

1. In Vitro Kinase Selectivity Profiling

This protocol describes a general method to assess the selectivity of TCMDC-135051 against a panel of human kinases.

- Objective: To determine the IC50 values of TCMDC-135051 for a broad range of kinases.
- Methodology: A common method is a radiometric assay that measures the incorporation of 33P from [y-33P]ATP onto a specific substrate.
- Procedure:
  - Prepare serial dilutions of TCMDC-135051 (e.g., 10-point, 3-fold dilutions starting from 100 μM).
  - In a 96-well plate, add kinase reaction buffer, the specific kinase, and the diluted inhibitor or vehicle (DMSO).
  - Incubate to allow for inhibitor binding.
  - Initiate the reaction by adding a mix of the specific substrate and [y-33P]ATP.
  - Stop the reaction and transfer the mixture to a phosphocellulose filter plate.



- Wash the plate to remove unincorporated [y-33P]ATP.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition and determine the IC50 values.

#### 2. Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the direct binding of TCMDC-135051 to its target(s) in intact cells.

- Objective: To confirm target engagement by observing the thermal stabilization of a target protein upon ligand binding.
- Methodology: CETSA is based on the principle that a protein becomes more resistant to heat denaturation when bound to a ligand.

#### Procedure:

- Treat cultured cells with TCMDC-135051 or vehicle (DMSO).
- Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
- Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
- Analyze the amount of the target protein (and potential off-targets) remaining in the soluble fraction by western blotting or other quantitative protein detection methods.
- A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

#### 3. Phosphoproteomics Analysis

This protocol outlines a workflow to identify the downstream signaling effects of TCMDC-135051 treatment.

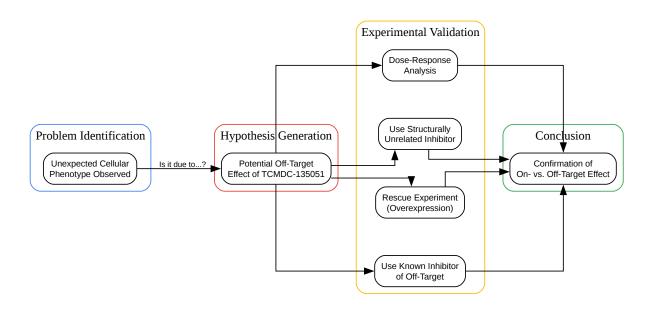
Objective: To identify changes in the phosphoproteome of cells treated with TCMDC-135051,
 which can reveal both on-target and off-target signaling pathways.



- Methodology: This involves the enrichment of phosphorylated peptides from cell lysates followed by mass spectrometry-based identification and quantification.
- Procedure:
  - Treat cells with TCMDC-135051 or vehicle.
  - Lyse the cells and digest the proteins into peptides.
  - Enrich for phosphopeptides using methods like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
  - Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  - Identify and quantify the changes in phosphorylation levels of specific sites.
  - Use bioinformatics tools to map the affected phosphosites to signaling pathways.

## **Visualizations**

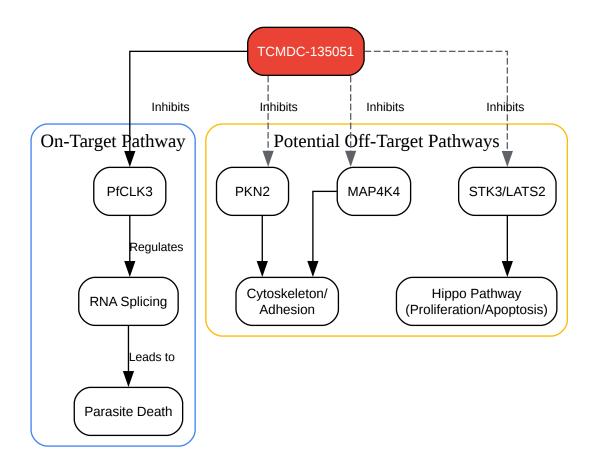




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Caption: Troubleshooting workflow for unexpected phenotypes.





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Caption: On- and potential off-target pathways of TCMDC-135051.

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